Cas no 2172469-72-4 (4-1-(propan-2-yl)piperidin-3-ylbenzamide)

4-1-(propan-2-yl)piperidin-3-ylbenzamide is a synthetic organic compound featuring a benzamide moiety linked to a substituted piperidine ring. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug development. The propan-2-yl (isopropyl) group enhances lipophilicity, potentially improving membrane permeability, while the piperidine ring offers conformational flexibility for target binding. The benzamide component may contribute to hydrogen bonding interactions, enhancing selectivity. This compound is of interest for researchers exploring central nervous system (CNS) targets or modulators of receptor activity. Its well-defined structure allows for precise modifications to optimize pharmacokinetic or pharmacodynamic properties in lead optimization studies.
4-1-(propan-2-yl)piperidin-3-ylbenzamide structure
2172469-72-4 structure
Product name:4-1-(propan-2-yl)piperidin-3-ylbenzamide
CAS No:2172469-72-4
MF:C15H22N2O
MW:246.347983837128
CID:6257405
PubChem ID:165465936

4-1-(propan-2-yl)piperidin-3-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-1-(propan-2-yl)piperidin-3-ylbenzamide
    • 4-[1-(propan-2-yl)piperidin-3-yl]benzamide
    • 2172469-72-4
    • EN300-1586552
    • Inchi: 1S/C15H22N2O/c1-11(2)17-9-3-4-14(10-17)12-5-7-13(8-6-12)15(16)18/h5-8,11,14H,3-4,9-10H2,1-2H3,(H2,16,18)
    • InChI Key: HNKVMWISZSTDLQ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)C1CCCN(C(C)C)C1)N

Computed Properties

  • Exact Mass: 246.173213330g/mol
  • Monoisotopic Mass: 246.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 46.3Ų

4-1-(propan-2-yl)piperidin-3-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1586552-100mg
4-[1-(propan-2-yl)piperidin-3-yl]benzamide
2172469-72-4
100mg
$779.0 2023-09-24
Enamine
EN300-1586552-250mg
4-[1-(propan-2-yl)piperidin-3-yl]benzamide
2172469-72-4
250mg
$814.0 2023-09-24
Enamine
EN300-1586552-500mg
4-[1-(propan-2-yl)piperidin-3-yl]benzamide
2172469-72-4
500mg
$849.0 2023-09-24
Enamine
EN300-1586552-1.0g
4-[1-(propan-2-yl)piperidin-3-yl]benzamide
2172469-72-4
1g
$0.0 2023-06-06
Enamine
EN300-1586552-1000mg
4-[1-(propan-2-yl)piperidin-3-yl]benzamide
2172469-72-4
1000mg
$884.0 2023-09-24
Enamine
EN300-1586552-10000mg
4-[1-(propan-2-yl)piperidin-3-yl]benzamide
2172469-72-4
10000mg
$3807.0 2023-09-24
Enamine
EN300-1586552-2500mg
4-[1-(propan-2-yl)piperidin-3-yl]benzamide
2172469-72-4
2500mg
$1735.0 2023-09-24
Enamine
EN300-1586552-5000mg
4-[1-(propan-2-yl)piperidin-3-yl]benzamide
2172469-72-4
5000mg
$2566.0 2023-09-24
Enamine
EN300-1586552-50mg
4-[1-(propan-2-yl)piperidin-3-yl]benzamide
2172469-72-4
50mg
$744.0 2023-09-24

Additional information on 4-1-(propan-2-yl)piperidin-3-ylbenzamide

Introduction to Compound CAS No. 2172469-72-4: 4-1-(propan-2-yl)piperidin-3-ylbenzamide

4-1-(propan-2-yl)piperidin-3-ylbenzamide, identified by the Chemical Abstracts Service (CAS) number 2172469-72-4, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and therapeutic potential.

The structure of 4-1-(propan-2-yl)piperidin-3-ylbenzamide is characterized by a piperidine ring substituted with an isopropyl group at the 1-position and a benzamide moiety at the 3-position. The unique arrangement of these functional groups imparts specific physicochemical properties that contribute to its biological activity. The piperidine ring, in particular, is a common structural motif in many bioactive compounds, including those with central nervous system (CNS) activity.

Recent studies have explored the pharmacological properties of 4-1-(propan-2-yl)piperidin-3-ylbenzamide. One notable area of research is its potential as a modulator of neurotransmitter systems. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported that this compound exhibits selective binding to serotonin receptors, specifically the 5-HT1A receptor. This finding suggests that 4-1-(propan-2-yl)piperidin-3-ylbenzamide may have therapeutic potential in the treatment of psychiatric disorders such as anxiety and depression.

In addition to its serotonin receptor affinity, 4-1-(propan-2-yl)piperidin-3-ylbenzamide has also been investigated for its anti-inflammatory properties. A study conducted by researchers at the University of California, San Francisco (UCSF) demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro. These findings indicate that 4-1-(propan-2-yl)piperidin-3-ylbenzamide may have applications in treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 4-1-(propan-2-yl)piperidin-3-ylbenzamide has also been studied to assess its suitability for drug development. Preliminary data suggest that this compound has favorable oral bioavailability and a reasonable half-life, making it a promising candidate for further preclinical and clinical evaluation. However, more comprehensive studies are needed to fully understand its metabolism and potential drug interactions.

Safety and toxicity assessments are crucial steps in the drug development process. To date, limited data are available on the toxicological profile of 4-1-(propan-2-yl)piperidin-3-ylbenzamide. Initial in vitro cytotoxicity studies have shown that this compound is well-tolerated at therapeutic concentrations. However, more extensive animal studies are required to evaluate its safety profile over longer periods and at higher doses.

In conclusion, CAS No. 2172469-72-4: 4-1-(propan-2-y l)piperidin -3 - ylbenz amide strong > represents an intriguing compound with potential therapeutic applications in various medical fields. Its selective binding to serotonin receptors and anti-inflammatory properties make it a promising candidate for further research and development. As more studies are conducted, it is likely that new insights into the mechanisms of action and therapeutic potential of this compound will emerge, potentially leading to novel treatments for a range of diseases.

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